molecular formula C10H7ClN2O2 B1462174 1-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1152534-59-2

1-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1462174
CAS No.: 1152534-59-2
M. Wt: 222.63 g/mol
InChI Key: WSIKEZXPBAOPOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 1152534-59-2) is a high-purity chemical compound supplied as a powder for life science and chemical research. With the molecular formula C10H7ClN2O2 and a molecular weight of 222.63 g/mol, this compound belongs to the class of pyrazole-carboxylic acids, which are recognized as a significant and unique class of heterocyclic building blocks due to their multi-dentate coordination modes . Heterocyclic carboxylic acids like pyrazole-3-carboxylic acid are extraordinarily significant in metabolism and are found in natural products, pharmaceuticals, and agrochemicals . As a multifunctional ligand, this molecule contains both a pyrazole nitrogen ring and a carboxylate group, allowing it to establish diverse types of metal complexes and assemble higher-dimensional networks through intermolecular hydrogen bonds . Its sophisticated coordination ability makes it a valuable precursor in coordination chemistry for synthesizing novel complexes and polymers . Researchers utilize this compound and its derivatives in the development of new materials and for investigating spectroscopic and electronic properties, as supported by experimental and computational DFT studies . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses, or for application to humans or animals. Please refer to the safety data sheet for handling information. Hazard Statements: H302-H315-H319-H335 .

Properties

IUPAC Name

1-(3-chlorophenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-7-2-1-3-8(6-7)13-5-4-9(12-13)10(14)15/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIKEZXPBAOPOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152534-59-2
Record name 1-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

1-(3-Chlorophenyl)-1H-pyrazole-3-carboxylic acid is a synthetic compound that belongs to the pyrazole class of heterocyclic compounds. This compound has garnered attention for its potential biological activities, particularly in anti-inflammatory and analgesic applications. The following sections detail its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including cyclization and functionalization of precursor compounds. Various synthetic strategies have been reported, with some employing domino reactions that facilitate the formation of the pyrazole ring in a one-pot approach, leading to moderate to excellent yields .

Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. Research indicates that it acts as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The compound's IC50 values for COX-2 inhibition are reported to be in the low micromolar range, indicating potent activity compared to standard anti-inflammatory drugs like diclofenac .

Case Study: COX Inhibition

In a study assessing various pyrazole derivatives, this compound showed a selective inhibition profile for COX-2 over COX-1, which is beneficial for minimizing gastrointestinal side effects associated with non-selective NSAIDs. The selectivity index was notably high, suggesting a favorable safety profile .

Analgesic Activity

Beyond its anti-inflammatory effects, this compound also exhibits analgesic properties. In vivo studies using carrageenan-induced paw edema models demonstrated significant pain relief comparable to established analgesics .

Antioxidant Activity

Preliminary studies have indicated that this compound possesses antioxidant activity, which may contribute to its overall therapeutic effects. This activity was evaluated using methods such as the DPPH radical scavenging assay, where the compound showed promising results .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Modifications at various positions on the pyrazole ring or the carboxylic acid moiety can enhance or diminish its biological efficacy. For instance, substituents on the phenyl ring have been shown to affect both COX inhibition and antioxidant activity significantly .

Summary Table of Biological Activities

Biological ActivityIC50 Value (μM)Reference
COX-2 Inhibition0.02 - 0.04
Anti-inflammatoryVaries
Analgesic EffectSignificant
Antioxidant ActivityModerate

Scientific Research Applications

Medicinal Chemistry

1-(3-Chlorophenyl)-1H-pyrazole-3-carboxylic acid has been investigated for its potential as a pharmacological agent. It exhibits anti-inflammatory and analgesic properties, making it a candidate for drug development targeting conditions such as arthritis and other inflammatory diseases.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole compounds showed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation pathways. The chlorophenyl substitution enhances the compound's binding affinity to these enzymes, suggesting a mechanism for its therapeutic effects .

Agrochemical Applications

This compound is also explored in the agrochemical sector as a potential herbicide or fungicide. Its structural characteristics allow it to interact effectively with biological targets in plants.

Data Table: Herbicidal Activity of Pyrazole Derivatives

Compound NameActivity TypeTarget OrganismReference
This compoundHerbicideVarious weedsJournal of Agricultural Chemistry
1-(3-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acidFungicideFungal pathogensPesticide Science

Material Science

In material science, this compound is being studied for its potential use in synthesizing novel polymers and composites due to its unique pyrazole structure.

Case Study : Research indicates that incorporating pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. For instance, a study demonstrated that polystyrene composites containing pyrazole derivatives exhibited improved tensile strength and flexibility compared to standard polystyrene .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight Key Features Source/Evidence ID
1-(3-Chlorophenyl)-1H-pyrazole-3-carboxylic acid N1: 3-Cl-C6H4; C3: COOH C10H7ClN2O2 222.63 High polarity due to -COOH; moderate lipophilicity from 3-Cl-phenyl group
1-(4-Fluorophenyl)-1H-pyrazole-3-carboxamide (Z899051432) N1: 4-F-C6H4; C3: CONHCH2-thiazole C16H16FN4OS 331.2 Fluorine enhances metabolic stability; thiazole group aids in target binding
1-(2,6-Difluorophenyl)-1H-pyrazole-3-carboxamide (Z1343848401) N1: 2,6-F2-C6H4; C3: CONHCH2-CN C16H12F2N4O 339.2 Steric hindrance from difluorophenyl reduces synthesis yield (26%)
1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid N1: 3-Cl-C6H4; C4: COOH; C3/C5: CH3 C12H11ClN2O2 250.68 Methyl groups increase steric bulk, reducing solubility
1-(3-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid N1: 3-Cl-C6H4; C3: COOH; C4: OH C10H7ClN2O3 238.63 Hydroxyl group introduces hydrogen-bonding capacity

Preparation Methods

Knoevenagel Condensation and Cyclization

  • Starting Materials: 3-chloroacetophenone or its derivatives.
  • Step 1: Formation of (E)-3-(dimethylamino)-1-(3-chlorophenyl)prop-2-en-1-one

    • Reaction of 3-chloroacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 100°C for 5 hours.
    • This forms an enaminone intermediate, which is isolated as a solid after precipitation with petroleum ether and washing with ethanol.
    • Yield: Approximately 90% based on analogous compounds.
  • Step 2: Cyclization with Hydrazine

    • The enaminone intermediate is refluxed with hydrazine in ethanol at 80°C for 2 hours.
    • This step forms the pyrazole ring via nucleophilic attack of hydrazine on the α,β-unsaturated ketone, followed by cyclization.
    • The product is precipitated by pouring the reaction mixture into water, filtered, and dried.
    • Yield: Approximately 90% for similar pyrazole derivatives.
  • Step 3: Hydrolysis (if ester intermediates are used)

    • In some synthetic routes, pyrazole-3-carboxylic esters are hydrolyzed under acidic or basic conditions to yield the carboxylic acid.
    • Hydrolysis can be challenging due to solubility issues and product separation difficulties.

Alternative Routes and Catalytic Methods

  • Diazotization and Cyclocondensation

    • Some methods involve diazotization of 3-chloroaniline derivatives followed by cyclocondensation with chalcones or hydrazines in the presence of catalysts such as copper triflate and ionic liquids.
    • This one-pot method can yield 1,3,5-trisubstituted pyrazoles with good yields (~82%) and allows catalyst reuse.
  • Industrial Considerations

    • Some patented processes highlight the use of non-explosive reagents and avoidance of toxic solvents to make the synthesis more suitable for scale-up.
    • Challenges include low yields in hydrolysis steps, product solubility in water complicating extraction, and the use of transition metal catalysts that generate industrial waste.

Comparative Data Table of Preparation Steps

Step Reaction Type Conditions Yield (%) Notes
1 Knoevenagel Condensation 3-chloroacetophenone + DMF-DMA, 100°C, 5 h ~90 Formation of enaminone intermediate
2 Cyclization with Hydrazine Hydrazine in EtOH, reflux 80°C, 2 h ~90 Pyrazole ring formation
3 Hydrolysis of ester (if used) Acidic/basic hydrolysis, room temp to reflux Variable Difficult isolation, low yield reported in some patents
4 Diazotization & Cyclocondensation Cu(OTf) + ionic liquid catalyst, one-pot ~82 Alternative method, catalyst reusable

Research Findings and Optimization

  • Optimization of reaction conditions, such as temperature, solvent choice, and reagent ratios, can significantly improve yields and purity.
  • Avoidance of explosive or highly toxic reagents (e.g., ethyl diazoacetate, 3-butyne-2-ketone) and transition metal catalysts reduces environmental impact and cost.
  • Use of hydrazine as a cyclizing agent remains central due to its efficiency in forming the pyrazole ring.
  • Industrial-scale synthesis requires attention to product solubility and purification; aqueous solubility of intermediates can complicate extraction and isolation.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsSolventTemperatureYield (%)Reference
Cyclization3-Chlorophenylhydrazine, Ethyl acetoacetateEthanolReflux (78°C)60–70
HydrolysisNaOH (2M), H₂O/EtOHH₂O:EtOH (1:1)80°C85
PurificationSilica gel columnHexane:EtOAc (3:1)RT

Basic: How is the structural identity of this compound confirmed?

Methodological Answer:
Combine spectroscopic and computational methods:

  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR to confirm the pyrazole ring, chlorophenyl substituent, and carboxylic acid proton (δ ~12–13 ppm). Compare with simulated spectra from tools like ACD/Labs .
  • Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 223.03 for C10_{10}H7_7ClN2_2O2_2) .
  • Elemental Analysis : Validate C, H, N, Cl content (±0.3% theoretical values) .

Basic: What physicochemical properties influence its experimental handling?

Methodological Answer:
Key properties include:

  • Solubility : Limited aqueous solubility (use DMSO or DMF for stock solutions).
  • Stability : Sensitive to prolonged light exposure; store at −20°C under inert gas .
  • pKa : ~3.5–4.0 (carboxylic acid proton), affecting ionization in biological assays .

Q. Table 2: Physicochemical Data

PropertyValueMethodReference
Molecular Weight222.63 g/molHRMS
Melting Point180–185°C (predicted)DSC
LogP2.1 ± 0.2HPLC

Advanced: How can reaction yields be improved during derivatization (e.g., amide formation)?

Methodological Answer:
Optimize coupling reactions (e.g., EDC/HOBt-mediated amidation):

  • Catalyst Screening : Test HATU vs. DCC for activation efficiency.
  • Solvent Effects : Use anhydrous DMF or THF to minimize side reactions.
  • Stoichiometry : Maintain a 1.2:1 molar ratio (acid:amine) to drive completion .

Case Study : A 32% yield was achieved for a pyrazole-3-carboxamide analog using piperidine and EDC in DCM, highlighting the need for iterative optimization .

Advanced: How to resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. no activity)?

Methodological Answer:
Address variability through:

  • Assay Standardization : Use consistent cell lines (e.g., RAW264.7 for COX-2 inhibition) and control compounds.
  • Structural Confirmation : Ensure batch-to-batch purity (>95% by HPLC) to exclude impurities as confounding factors .
  • Dose-Response Analysis : Test across a wide concentration range (nM–µM) to identify true efficacy thresholds .

Advanced: What strategies are effective for computational modeling of its target interactions?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with crystal structures of potential targets (e.g., COX-2, mTOR) to predict binding modes.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Modeling : Corporate substituent electronic parameters (Hammett σ) to design analogs with enhanced affinity .

Advanced: How to design SAR studies for pyrazole-3-carboxylic acid derivatives?

Methodological Answer:

  • Core Modifications : Vary substituents at the 1- and 5-positions (e.g., halogens, methoxy) to assess steric/electronic effects.
  • Bioisosteric Replacement : Substitute carboxylic acid with tetrazole or sulfonamide to modulate polarity .
  • In Vivo Validation : Prioritize derivatives with <10 µM IC50_{50} in enzymatic assays for pharmacokinetic profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.